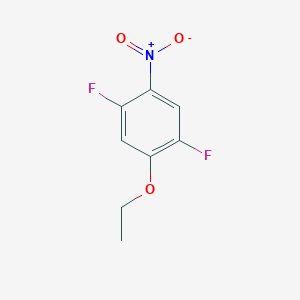
1-Ethoxy-2,5-difluoro-4-nitrobenzene
概要
説明
1-Ethoxy-2,5-difluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, difluoro, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,5-difluoro-4-nitrobenzene can be synthesized through a series of chemical reactions involving the introduction of ethoxy, difluoro, and nitro groups onto a benzene ring. One common method involves the nitration of 1-ethoxy-2,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and distillation is essential to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 1-Ethoxy-2,5-difluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and difluoro) on the benzene ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Major Products Formed:
科学的研究の応用
1-Ethoxy-2,5-difluoro-4-nitrobenzene has several scientific research applications, including:
作用機序
The mechanism by which 1-ethoxy-2,5-difluoro-4-nitrobenzene exerts its effects is primarily through its ability to undergo various chemical reactions. The presence of electron-withdrawing groups (nitro and difluoro) on the benzene ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group can also participate in redox reactions, making the compound versatile in different chemical environments .
類似化合物との比較
1,2-Difluoro-4-nitrobenzene: Similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
2,5-Difluoronitrobenzene: Similar structure but without the ethoxy group, affecting its reactivity and applications.
生物活性
1-Ethoxy-2,5-difluoro-4-nitrobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8F2N2O2
- Molecular Weight : 216.17 g/mol
The presence of the ethoxy group enhances lipophilicity, while the difluoro and nitro groups contribute to its electrophilic nature, making it a candidate for various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The electron-withdrawing nitro and fluorine groups make the compound susceptible to nucleophilic attack, which can lead to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids.
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound.
Biological Studies and Findings
Recent studies have investigated the biological activity of this compound in various contexts:
Antimicrobial Activity
One study evaluated the antimicrobial properties of several nitro-substituted benzene derivatives, including this compound. The compound demonstrated significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity and Apoptosis Induction
Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death. Further investigations are needed to determine the specific pathways involved in this process for this compound.
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Mechanism | Involves ROS generation |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the efficacy of various nitrobenzene derivatives against Staphylococcus aureus. This compound was included in the screening and showed promising results with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, researchers treated HeLa cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound. Flow cytometry analysis revealed significant increases in annexin V-positive cells after exposure.
特性
IUPAC Name |
1-ethoxy-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-8-4-5(9)7(11(12)13)3-6(8)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIHXOCVSQXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














